molecular formula C11H22N4OS B8079414 3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine

3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B8079414
M. Wt: 258.39 g/mol
InChI Key: UDJXBLFEOXRQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine is an organosulfur compound that features a nonylsulfinyl group attached to a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfinyl group imparts unique chemical properties, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.

    Introduction of the nonylsulfinyl group: This step involves the sulfoxidation of a nonylthiol precursor using oxidizing agents like hydrogen peroxide or sodium periodate under controlled conditions to form the nonylsulfinyl group.

    Attachment of the nonylsulfinyl group to the triazole ring: This is typically done through nucleophilic substitution reactions where the nonylsulfinyl group is introduced to the triazole ring under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These processes would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced back to a thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfinyl)-1H-1,2,4-triazol-5-amine
  • 3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine
  • 3-(propylsulfinyl)-1H-1,2,4-triazol-5-amine

Uniqueness

3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine is unique due to the length of its nonyl chain, which can influence its lipophilicity and membrane permeability

Properties

IUPAC Name

5-nonylsulfinyl-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4OS/c1-2-3-4-5-6-7-8-9-17(16)11-13-10(12)14-15-11/h2-9H2,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJXBLFEOXRQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCS(=O)C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.